molecular formula C11H14O3 B2545675 Methyl 5-hydroxy-2-propan-2-ylbenzoate CAS No. 2416231-00-8

Methyl 5-hydroxy-2-propan-2-ylbenzoate

Cat. No. B2545675
CAS RN: 2416231-00-8
M. Wt: 194.23
InChI Key: HWWABDZPCYTDIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including alkylation, dehydration-aromatization, and condensation reactions. For instance, the synthesis of 5-Hydroxy-3-phenyl-5-vinyl-2-isoxazoline was achieved by reacting benzonitrile oxide with the enolate ion of methyl vinyl ketone, followed by dehydration to obtain 5-vinylisoxazole . Similarly, methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate was synthesized through a six-step process starting with commercially available compounds and involving a Horner–Wadsworth–Emmons-type olefination .

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and reactivity. For example, the crystal structure of methyl 5-(2-bromoacetyl)-2-propoxybenzoate revealed a planar molecule with the exception of the ester group . The molecular structure can influence the formation of intermolecular bonds, as seen in the crystal structures of methyl 3,5-dimethylbenzoate, which forms strands of molecules bonded through C—H⋯O=C interactions .

Chemical Reactions Analysis

Chemical reactions of related compounds include nucleophilic addition, epoxidation, and ring-opening reactions. The reactivity of 5-Hydroxy-3-phenyl-5-vinyl-2-isoxazoline under different conditions showed complex behavior, including nucleophilic addition of alcohols and alkyllithiums . The reaction of 2-hydroxyaryl(5-methylfur-2-yl)alkanes in ethanolic HCl solution led to the rearrangement into benzofuran derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. The planarity of the molecule and the dihedral angle between different groups can affect the compound's reactivity and the formation of intermolecular bonds, as seen in the crystal structure of methyl 5-(2-bromoacetyl)-2-propoxybenzoate . The presence of hydroxyl groups can also contribute to the formation of hydrogen bonds and affect solubility and reactivity, as indicated by the synthesis of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate .

Scientific Research Applications

Pharmacological Research

Research into compounds such as CS-866, which is a prodrug type angiotensin receptor antagonist, demonstrates the importance of chemical modifications in enhancing drug efficacy and specificity. CS-866 is transformed into an active acid, RNH-6270, inhibiting angiotensin II binding and showing potential for treating hypertension and cardiovascular diseases (Mizuno et al., 1995).

Chemical Synthesis and Toxicology

The development of novel synthetic methods for chemical compounds is crucial in medicinal chemistry. For example, a hydrothermal synthesis method for 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole offers a clean and safe approach to producing this compound, potentially applicable to related chemicals (Wang et al., 2013). Toxicokinetics and analytical toxicology studies, such as those conducted on NBOMe derivatives, provide insights into drug metabolism, aiding in the development of safer pharmaceuticals (Richter et al., 2019).

Food Chemistry and Toxicology

Compounds like Methylglyoxal, a reactive alpha-oxoaldehyde, are studied for their presence in food and organisms, showcasing the relevance of chemical research in understanding dietary implications and potential health risks (Nemet et al., 2006).

Insecticidal Applications

Neolignans isolated from Piper decurrens have shown insecticidal properties, indicating the potential of natural and synthetic compounds in developing environmentally friendly pesticides (Chauret et al., 1996).

Corrosion Inhibition

Compounds with 1,3,4-oxadiazole derivatives have been assessed for their corrosion inhibition properties, important for protecting metals in industrial applications. Such studies highlight the interdisciplinary nature of chemical research, bridging materials science and chemistry (Ammal et al., 2018).

properties

IUPAC Name

methyl 5-hydroxy-2-propan-2-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7(2)9-5-4-8(12)6-10(9)11(13)14-3/h4-7,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWABDZPCYTDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2416231-00-8
Record name methyl 5-hydroxy-2-(propan-2-yl)benzoate
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